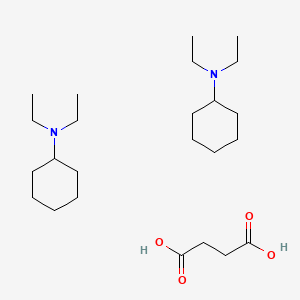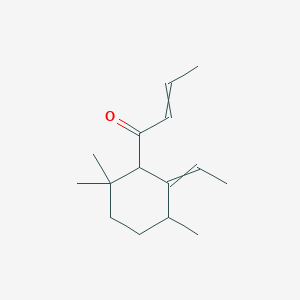
2-Heptadecyl-1-methyl-1H-benzimidazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptadecyl-1-methyl-1H-benzimidazol-5-ol is a compound belonging to the benzimidazole family, which is known for its diverse biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-1-methyl-1H-benzimidazol-5-ol typically involves the condensation of o-phenylenediamine with heptadecanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptadecyl-1-methyl-1H-benzimidazol-5-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, alkyl halides; often in the presence of Lewis acids or bases.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and coatings due to its chemical stability.
Mécanisme D'action
The mechanism of action of 2-Heptadecyl-1-methyl-1H-benzimidazol-5-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Heptadecyl-1H-benzimidazole
- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- 1-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazole
Uniqueness
2-Heptadecyl-1-methyl-1H-benzimidazol-5-ol is unique due to its specific heptadecyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its lipophilicity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
69397-98-4 |
|---|---|
Formule moléculaire |
C25H42N2O |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
2-heptadecyl-1-methylbenzimidazol-5-ol |
InChI |
InChI=1S/C25H42N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-26-23-21-22(28)19-20-24(23)27(25)2/h19-21,28H,3-18H2,1-2H3 |
Clé InChI |
ISZUQXCTHFZDCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=NC2=C(N1C)C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
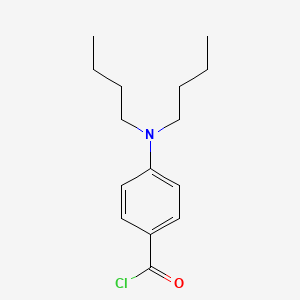
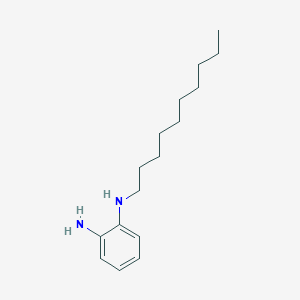
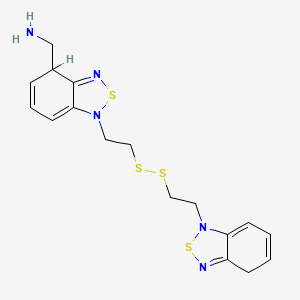

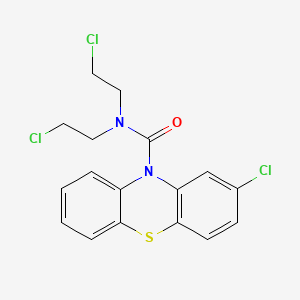
![4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14476919.png)
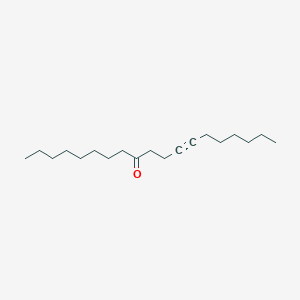
![N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14476923.png)
